LCB 03-0110 dihydrochloride target kinase profile
LCB 03-0110 dihydrochloride target kinase profile
Dual-Target Inhibition of DDR2 and c-Src: Mechanisms, Selectivity, and Experimental Application [1]
Executive Summary
LCB 03-0110 dihydrochloride is a potent, ATP-competitive small molecule inhibitor belonging to the thienopyridine class.[2] It is characterized by a high-affinity dual-targeting profile against Discoidin Domain Receptor 2 (DDR2) and c-Src tyrosine kinases.[3][4] Unlike broad-spectrum tyrosine kinase inhibitors (TKIs) that often lack specificity for collagen-mediated signaling, LCB 03-0110 exhibits a unique ability to disrupt the collagen-DDR2-Src axis, a critical pathway in fibrosis, hypertrophic scarring, and metastatic cancer progression.
This guide details the kinase selectivity profile, physicochemical properties, and validated experimental protocols for utilizing LCB 03-0110 in preclinical research.
Physicochemical Identity
The dihydrochloride salt form is utilized to enhance aqueous solubility for biological handling, though stock solutions are typically prepared in DMSO.
| Property | Specification |
| IUPAC Name | 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride |
| CAS Number | 1962928-28-4 (2HCl salt); 1228102-01-9 (Free base) |
| Molecular Formula | C₂₄H₂₅Cl₂N₃O₂S |
| Molecular Weight | 490.44 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Limited solubility in water (requires acidification/salt form) |
| Appearance | Solid powder (typically off-white to yellow) |
Kinase Selectivity Profile
LCB 03-0110 is not a mono-selective inhibitor; rather, its efficacy stems from "rational polypharmacology," predominantly targeting the DDR and Src families.
3.1 Primary Target Potency (IC₅₀ Values)
The compound exhibits differential potency depending on the activation state of the kinase, a critical consideration for assay design.
| Target Kinase | IC₅₀ (nM) | Context |
| DDR2 (Activated) | 6.0 | Kinase assay (Active form) |
| c-Src | 1.3 – 10.0 | Kinase assay (Constitutive) |
| DDR2 (Non-activated) | 145.0 | Kinase assay (Basal state) |
| DDR1 | ~164.0 | Cell-based autophosphorylation |
| BTK | < 20.0 | Off-target (B-cell signaling) |
| Syk | < 20.0 | Off-target (Spleen tyrosine kinase) |
Key Insight: The >20-fold difference in potency between activated DDR2 (6 nM) and non-activated DDR2 (145 nM) suggests that LCB 03-0110 preferentially binds to the active conformation of the kinase or stabilizes the inactive state effectively once ATP is displaced in the active cleft.
3.2 Selectivity Rationale
While LCB 03-0110 inhibits DDR1, it is often utilized as a DDR2-preferential tool in mesenchymal contexts (fibroblasts) where DDR2 expression dominates over epithelial DDR1. Its potent c-Src inhibition is synergistic, as c-Src is the primary downstream effector recruited by phosphorylated DDR2.
Mechanism of Action (MOA)
LCB 03-0110 functions as a Type I ATP-competitive inhibitor . By occupying the ATP-binding pocket of DDR2, it prevents the trans-autophosphorylation of tyrosine residues (specifically Y740) in the activation loop upon collagen binding.
Signaling Cascade Blockade:
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Ligand Binding: Fibrillar collagen binds DDR2.
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Dimerization: Receptor dimerizes.
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Inhibition Point 1: LCB 03-0110 blocks ATP binding, preventing DDR2 autophosphorylation.[4][5]
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Inhibition Point 2: LCB 03-0110 simultaneously inhibits c-Src, preventing its recruitment to the receptor and subsequent activation of STAT3/ERK pathways.
Figure 1: Dual-node blockade by LCB 03-0110. The compound intercepts signaling at both the receptor level (DDR2) and the immediate effector level (c-Src).[3][4]
Experimental Validation Protocols
To ensure data trustworthiness, the following protocols include necessary controls for validating target engagement.
Protocol A: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of collagen-induced DDR2 autophosphorylation in HEK293-DDR2 overexpressing cells or primary fibroblasts.
Reagents:
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Ligand: Type I Collagen (Rat tail), solubilized in 20 mM acetic acid.
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Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Orthovanadate must be fresh).
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Antibodies: Anti-p-Tyr (4G10) or Anti-p-DDR2 (Tyr740); Anti-Total DDR2.
Workflow:
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Seeding: Plate cells (e.g., HEK293-DDR2) at 70% confluency.
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Starvation: Serum-starve cells for 12–16 hours to reduce basal phosphorylation.
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Pre-treatment: Treat with LCB 03-0110 (Dose range: 10 nM – 1 µM) or DMSO control for 1 hour .
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Stimulation: Stimulate with Collagen Type I (10–50 µg/mL) for 2–4 hours .
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Note: DDR2 activation kinetics are slow compared to EGFR; short stimulation (<30 min) may yield false negatives.
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Harvest: Wash with ice-cold PBS containing 1 mM Na₃VO₄. Lyse immediately.
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Readout: Immunoblot. Successful inhibition is defined as the loss of the p-DDR2 band while Total DDR2 remains constant.
Figure 2: Critical timing for DDR2 cellular assays. Note the extended stimulation time required for collagen receptors.
Protocol B: Wound Healing / Migration Assay
Objective: Assess functional inhibition of mesenchymal migration.
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Culture: Grow primary dermal fibroblasts to confluence.
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Scratch: Create a cell-free gap using a P200 tip.
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Treatment: Wash debris. Add media containing 0.1% FBS (low serum prevents proliferation confounding) + LCB 03-0110 (100 nM) .
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Imaging: Image at 0h and 24h.
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Quantification: Calculate % wound closure. LCB 03-0110 typically inhibits closure by >50% at 200 nM compared to DMSO.
References
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Sun, X., et al. (2012). "Identification of a novel discoidin domain receptor 1 (DDR1) inhibitor, LCB 03-0110, with potent anti-fibrotic activity." Journal of Pharmacology and Experimental Therapeutics.
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Jung, S.H., et al. (2013). "LCB 03-0110, a novel DDR2 inhibitor, suppresses collagen-induced signaling and functions in skin fibroblasts." British Journal of Dermatology.[4]
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Kim, B.H., et al. (2015). "Inhibition of discoidin domain receptor 2 and c-Src by LCB 03-0110 suppresses the progression of hypertrophic scars." Experimental Dermatology.
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Park, J.W., et al. (2024). "Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells." Korean Journal of Physiology & Pharmacology.
